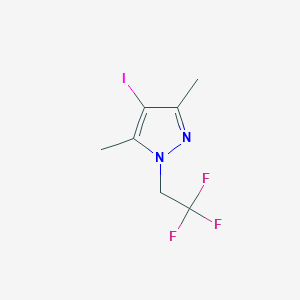![molecular formula C28H23N3O8 B10904981 4-[(Z)-{2-[(3,4,5-trimethoxy-2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B10904981.png)
4-[(Z)-{2-[(3,4,5-trimethoxy-2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound characterized by its unique structure, which includes a trimethoxy-nitrobenzoyl group and a naphthoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the condensation reaction between 3,4,5-trimethoxy-2-nitrobenzoyl chloride and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-formylphenyl 1-naphthoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The hydrazone moiety can be oxidized to form corresponding azine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-AMINOBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE, while oxidation of the hydrazone moiety can produce azine derivatives.
Scientific Research Applications
4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
3,4,5-Trimethoxybenzoic acid: Used in the synthesis of pharmaceuticals and other organic molecules.
3,4,5-Trimethoxybenzyl alcohol: An intermediate in the production of other chemical compounds.
Uniqueness
4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions distinguishes it from other similar compounds.
Properties
Molecular Formula |
C28H23N3O8 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[4-[(Z)-[(3,4,5-trimethoxy-2-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C28H23N3O8/c1-36-23-15-22(24(31(34)35)26(38-3)25(23)37-2)27(32)30-29-16-17-11-13-19(14-12-17)39-28(33)21-10-6-8-18-7-4-5-9-20(18)21/h4-16H,1-3H3,(H,30,32)/b29-16- |
InChI Key |
HDTRFEHHAHJDIQ-MWLSYYOVSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)C(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10904903.png)

![Tetraethyl 2,2'-[butane-1,4-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10904911.png)
![N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B10904914.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904925.png)
![N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904928.png)
![6'-amino-6-chloro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B10904933.png)
![4-(dimethylamino)-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B10904941.png)
![N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide](/img/structure/B10904948.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]methanesulfonohydrazide](/img/structure/B10904952.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10904960.png)
![(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(thiophen-2-yl)prop-2-enamide]](/img/structure/B10904967.png)

